molecular formula C16H12ClF3N2S2 B12090589 4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine

4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine

Cat. No.: B12090589
M. Wt: 388.9 g/mol
InChI Key: IJJMZIQEQKWYBB-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine is a synthetic organic compound characterized by its unique thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution, often using thiols or disulfides in the presence of a base.

    Addition of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylphenyl halides or trifluoromethylphenylboronic acids in a coupling reaction, typically catalyzed by palladium.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thieno[2,3-d]pyrimidine core, leading to various reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives and reduced thieno[2,3-d]pyrimidines.

    Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl group is particularly interesting due to its influence on the compound’s lipophilicity and metabolic stability.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests possible activity against various biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins, while the thieno[2,3-d]pyrimidine core can interact with nucleic acids or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)pyrimidine: Lacks the thieno ring, which may affect its biological activity.

    4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[3,2-d]pyrimidine: Different positioning of the thieno ring, potentially altering its chemical properties.

    4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-b]pyridine: Pyridine ring instead of pyrimidine, which may influence its reactivity and applications.

Uniqueness

The unique combination of the thieno[2,3-d]pyrimidine core with the trifluoromethylphenyl sulfanyl group distinguishes this compound from its analogs. This structure imparts specific electronic and steric properties, enhancing its potential in various scientific and industrial applications.

Properties

Molecular Formula

C16H12ClF3N2S2

Molecular Weight

388.9 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C16H12ClF3N2S2/c1-8-9(2)24-15-13(8)14(17)21-12(22-15)7-23-11-5-3-4-10(6-11)16(18,19)20/h3-6H,7H2,1-2H3

InChI Key

IJJMZIQEQKWYBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC(=C3)C(F)(F)F)Cl)C

Origin of Product

United States

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